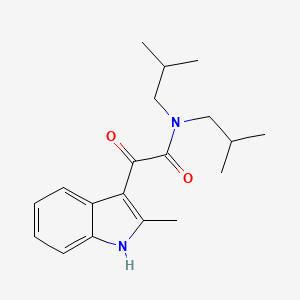

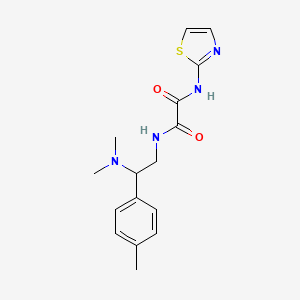

N,N-diisobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diisobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as J147, is a synthetic compound that has been found to have neuroprotective and cognitive-enhancing properties. It was originally developed as a potential treatment for Alzheimer's disease, but has since been found to have a range of other potential applications in scientific research.

科学的研究の応用

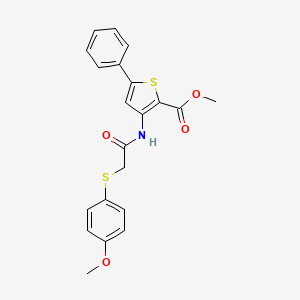

Synthesis and Biological Evaluation of Indol-3-yl-oxoacetamides

Indol-3-yl-oxoacetamides, including compounds structurally related to N,N-diisobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, have been synthesized and evaluated for their biological activity. The research aimed to explore their potential as cannabinoid receptor type 2 (CB2) ligands. The fluorinated derivative from the series emerged as a potent and selective CB2 ligand, demonstrating a binding affinity (Ki) of 6.2 nM. This finding suggests a promising avenue for the development of new therapeutic agents targeting CB2 receptors, which could have implications for the treatment of various conditions, including pain, inflammation, and immune system disorders (Moldovan et al., 2017).

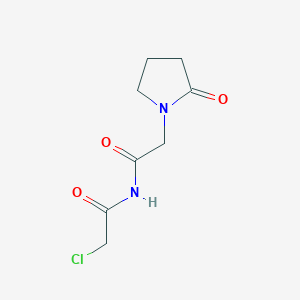

Muscarinic Agonist Activity of Substituted N-(silatran-1-ylmethyl)acetamides

In another study, substituted N-(silatran-1-ylmethyl)acetamides were synthesized and examined for their muscarinic agonist activity. Compounds such as N-methyl-N-[1-(3′,7′,10′-trimethylsilatran-1-yl)methyl]acetamide demonstrated partial agonist activity at muscarinic receptors, mimicking the effects of acetylcholine by binding directly to cholinoreceptors in ileal smooth muscle. This research provides insights into the potential of these compounds for modulating muscarinic receptor activity, which could have implications for treating disorders related to the cholinergic system, such as Alzheimer's disease and other cognitive impairments (Pukhalskaya et al., 2010).

Advanced Oxidation Chemistry of Paracetamol Analogues

The advanced oxidation chemistry of paracetamol and its analogues, which share structural similarities with this compound, was explored in a study focusing on the UV/H2O2 system. The research uncovered main degradation pathways involving multiple hydroxylation steps, leading to various intermediate and breakdown products. This study highlights the complex oxidative transformations that such compounds can undergo, which is crucial for understanding their environmental fate and potential biotransformation processes in biological systems (Vogna et al., 2002).

作用機序

Target of Action

Similar compounds such as naproxen and tryptamine derivatives have been known to interact with cyclooxygenase (cox) isoenzymes, cox-1, and cox-2 , and serotonin receptors respectively. These targets play crucial roles in inflammation and neurological processes.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it might inhibit cox enzymes, thereby reducing the production of prostaglandins and thromboxanes, which are involved in inflammation and pain . Additionally, it might interact with serotonin receptors, influencing various processes in the central nervous system .

Biochemical Pathways

Similar compounds are known to affect the arachidonic acid pathway (via cox inhibition) and serotonin signaling pathways .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it might have anti-inflammatory effects (via cox inhibition) and neurological effects (via serotonin receptor interaction) .

特性

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-12(2)10-21(11-13(3)4)19(23)18(22)17-14(5)20-16-9-7-6-8-15(16)17/h6-9,12-13,20H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOCJBLQCDLZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CC(C)C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2929893.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929894.png)

![(1-Methyltriazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2929898.png)

![5-Bromo-2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2929902.png)

![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2929904.png)

![1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate](/img/structure/B2929909.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)